L-Tyrosine, L-asparaginyl-L-prolyl-L-leucyl-
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Overview
Description
L-Tyrosine, L-asparaginyl-L-prolyl-L-leucyl- is a peptide compound composed of the amino acids L-tyrosine, L-asparagine, L-proline, and L-leucine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, L-asparaginyl-L-prolyl-L-leucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Protection of Amino Groups: Using protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) to prevent unwanted reactions.
Coupling Reactions: Employing coupling reagents such as DCC (dicyclohexylcarbodiimide) or HOBt (1-hydroxybenzotriazole) to facilitate the formation of peptide bonds.
Deprotection: Removing the protecting groups after each coupling step to allow the next amino acid to be added.
Cleavage from Resin: Using reagents like TFA (trifluoroacetic acid) to release the synthesized peptide from the resin.
Industrial Production Methods
Industrial production of peptides often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, with automated synthesizers playing a crucial role in scaling up production.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosine, L-asparaginyl-L-prolyl-L-leucyl- can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dopaquinone.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are commonly used.
Substitution: Protecting groups and coupling reagents are essential for substitution reactions in peptide synthesis.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dopaquinone, while reduction can yield free thiol groups from disulfide bonds.
Scientific Research Applications
L-Tyrosine, L-asparaginyl-L-prolyl-L-leucyl- has various applications in scientific research:
Chemistry: Used as a model peptide in studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug development and as a biomarker for certain diseases.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques
Mechanism of Action
The mechanism of action of L-Tyrosine, L-asparaginyl-L-prolyl-L-leucyl- involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, including:
Enzyme Inhibition: The peptide can inhibit enzymes by binding to their active sites.
Receptor Binding: It can act as a ligand for certain receptors, triggering downstream signaling cascades.
Protein-Protein Interactions: The peptide can influence cellular processes by modulating interactions between proteins
Comparison with Similar Compounds
Similar Compounds
L-Tyrosine, L-asparaginyl-L-prolyl-L-valyl-: Similar structure but with valine instead of leucine.
L-Tyrosine, L-asparaginyl-L-prolyl-L-isoleucyl-: Contains isoleucine instead of leucine.
L-Tyrosine, L-asparaginyl-L-prolyl-L-phenylalanyl-: Phenylalanine replaces leucine
Uniqueness
Its combination of hydrophobic and hydrophilic residues allows it to interact with a variety of molecular targets, making it a versatile compound in research and industry .
Properties
CAS No. |
208183-73-7 |
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Molecular Formula |
C24H35N5O7 |
Molecular Weight |
505.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C24H35N5O7/c1-13(2)10-17(21(32)28-18(24(35)36)11-14-5-7-15(30)8-6-14)27-22(33)19-4-3-9-29(19)23(34)16(25)12-20(26)31/h5-8,13,16-19,30H,3-4,9-12,25H2,1-2H3,(H2,26,31)(H,27,33)(H,28,32)(H,35,36)/t16-,17-,18-,19-/m0/s1 |
InChI Key |
TUBAVYYITOKMAY-VJANTYMQSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)N)N |
Origin of Product |
United States |
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